molecular formula C10H17N3 B13944407 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine

Cat. No.: B13944407
M. Wt: 179.26 g/mol
InChI Key: RUTVBNZKTLLLAP-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is a compound that features an imidazole ring attached to a cyclohexane ring via a methylene bridge. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules. The cyclohexane ring provides a stable, non-aromatic backbone that can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment to Cyclohexane: The imidazole ring is then attached to a cyclohexane ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the imidazole nitrogen attacks a halomethylcyclohexane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the cyclohexane ring can undergo nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.

    Metronidazole: Contains an imidazole ring and is used as an antimicrobial agent.

Uniqueness

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is unique due to its combination of an imidazole ring with a cyclohexane backbone, which can influence its physical and chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13)

InChI Key

RUTVBNZKTLLLAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CC2=CN=CN2

Origin of Product

United States

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